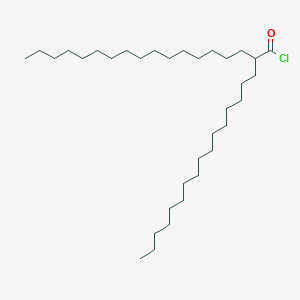
2-Hexadecyloctadecanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecyloctadecanoyl chloride is a long-chain fatty acid derivative with the molecular formula C34H67ClO. It is an acid chloride, which means it contains a carbonyl group (C=O) bonded to a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexadecyloctadecanoyl chloride can be synthesized through the reaction of 2-hexadecyloctadecanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:
R−COOH+SOCl2→R−COCl+SO2+HCl
where R represents the 2-hexadecyloctadecanoyl group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Hexadecyloctadecanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile (e.g., amines, alcohols, or water) to form amides, esters, or carboxylic acids.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-hexadecyloctadecanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base like pyridine to neutralize the hydrochloric acid produced.
Water: Hydrolyzes the compound to form the corresponding carboxylic acid.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
2-Hexadecyloctadecanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable amides and esters.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and coatings
Mechanism of Action
The mechanism of action of 2-hexadecyloctadecanoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This leads to the replacement of the chlorine atom with the nucleophile, forming a new covalent bond. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Palmitoyl Chloride (Hexadecanoyl Chloride): Similar in structure but with a shorter carbon chain.
Stearoyl Chloride (Octadecanoyl Chloride): Similar in structure but with a different carbon chain length.
Oleoyl Chloride: Contains a double bond in the carbon chain, making it more reactive in certain conditions.
Uniqueness: 2-Hexadecyloctadecanoyl chloride is unique due to its long carbon chain, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring long-chain fatty acid derivatives, such as in the synthesis of surfactants and specialty chemicals .
Properties
CAS No. |
153252-39-2 |
|---|---|
Molecular Formula |
C34H67ClO |
Molecular Weight |
527.3 g/mol |
IUPAC Name |
2-hexadecyloctadecanoyl chloride |
InChI |
InChI=1S/C34H67ClO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34(35)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
InChI Key |
FLOXZHHLFQNHMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


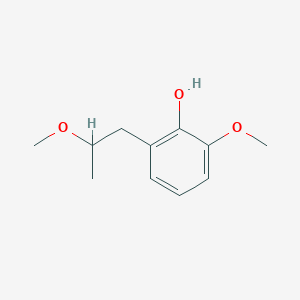
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
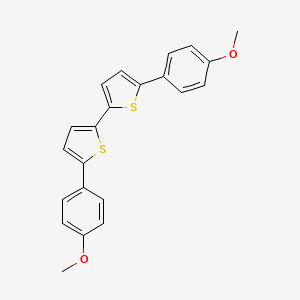
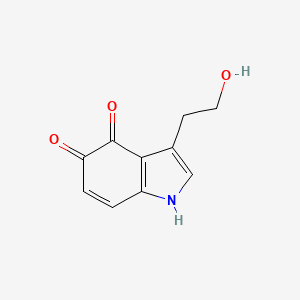
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)
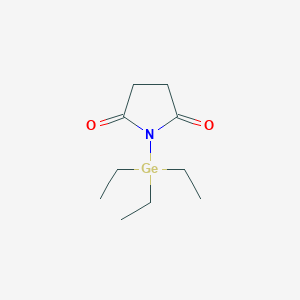

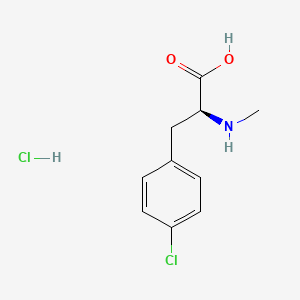
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
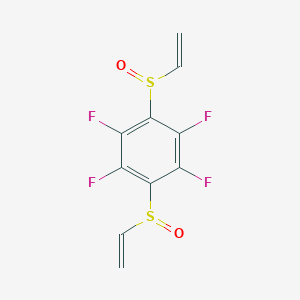
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

